

Cbz-B3A: An In-depth Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Cbz-B3A

Cat. No.: B606516

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Cbz-B3A**, a potent inhibitor of mTORC1 signaling. The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound.

Core Compound Information

| Parameter | Value | Source |
|-------------------|--------------|---|
| CAS Number | 1884710-81-9 | [1] [2] [3] |
| Molecular Formula | C35H58N6O9 | [1] [2] [3] [4] |
| Molecular Weight | 706.87 g/mol | [1] [4] |
| Purity | ≥98% (HPLC) | [1] |

Quantitative Solubility Data

Cbz-B3A is sparingly soluble in aqueous solutions and exhibits good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO).

| Solvent | Concentration | Remarks | Source |
|---------|---------------------|---|--------|
| DMSO | 10 mg/mL (14.14 mM) | Sonication is recommended to aid dissolution. | [4] |
| DMSO | 2 mg/mL | Clear solution observed. | |
| DMSO | 15 mg/mL | Clear solution observed. | |
| DMSO | 20 mg/mL | Clear solution observed. | |
| DMSO | 25 mg/mL | Clear solution observed. | |

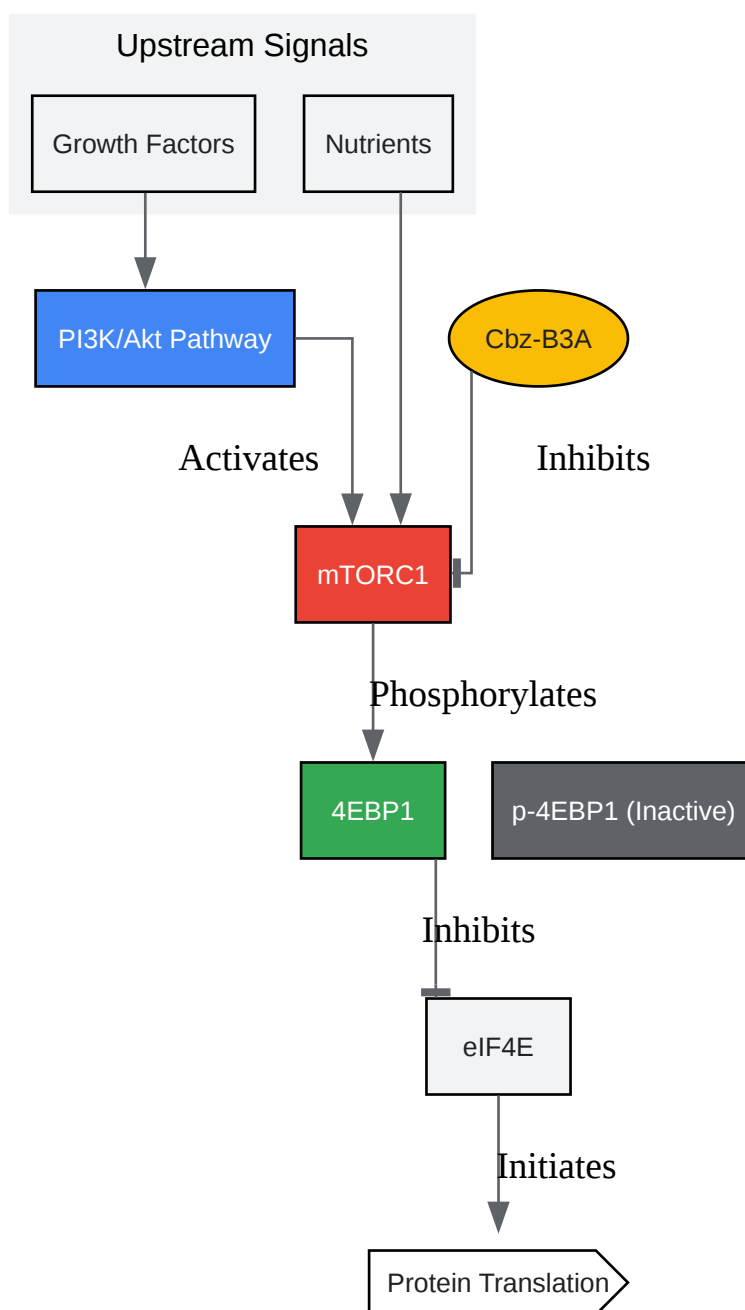
Quantitative Stability Data

The stability of **Cbz-B3A** is dependent on its physical state and storage conditions.

| Form | Storage Temperature | Duration | Source |
|--------------------|---------------------|---------------|--------|
| Powder | -20°C | 3 years | [4] |
| In Solvent (-80°C) | -80°C | 1 year | [4] |
| Short-term | 0°C | Not specified | [1] |

Mechanism of Action: mTORC1 Signaling Inhibition

Cbz-B3A functions as a potent inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4] It specifically inhibits the phosphorylation of the eIF4E-binding protein 1 (4EBP1), a key downstream effector of mTORC1.[2][4] This inhibition ultimately leads to a blockage of protein translation.[2][4]



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Caption: **Cbz-B3A** inhibits the mTORC1 signaling pathway.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Cbz-B3A** are not publicly available. However, standard methodologies for small molecules can be adapted.

Kinetic Solubility Determination Protocol

This protocol outlines a general procedure for determining the kinetic solubility of a compound like **Cbz-B3A**.



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Caption: General workflow for kinetic solubility assessment.

Methodology:

- **Preparation of Stock Solution:** Prepare a concentrated stock solution of **Cbz-B3A** in 100% DMSO (e.g., 10 mM).
- **Plate Preparation:** Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
- **Addition of Aqueous Buffer:** Add a physiological buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.
- **Measurement:** Determine the amount of dissolved compound. This can be done using various methods:
 - **Nephelometry:** Measures the turbidity of the solution, which is indicative of precipitation.
 - **UV-Vis Spectroscopy:** After filtering or centrifugation to remove any precipitate, the concentration of the dissolved compound in the supernatant is measured by its absorbance at a specific wavelength.

- LC-MS/MS: Provides a highly sensitive and specific measurement of the compound's concentration in the supernatant.
- Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate.

Stability Testing Protocol

This protocol provides a framework for assessing the stability of **Cbz-B3A** under various conditions.

Methodology:

- Sample Preparation: Prepare solutions of **Cbz-B3A** in the desired solvent (e.g., DMSO) at a known concentration. Aliquot the solutions into appropriate storage vials to avoid repeated freeze-thaw cycles. For solid-state stability, weigh out precise amounts of the compound into vials.
- Storage Conditions: Store the samples under a range of conditions as per ICH guidelines.^[5]
^[6] This typically includes:
 - Long-term: 25°C/60% RH or 30°C/65% RH
 - Intermediate: 30°C/65% RH
 - Accelerated: 40°C/75% RH
 - Refrigerated: 5°C
 - Frozen: -20°C and -80°C
- Time Points: Define the time points for analysis. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points might be 0, 1, 3, and 6 months.
- Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. This method should be able to separate the parent compound from any potential degradation products.

- Analysis: At each time point, analyze the samples to determine the remaining concentration of **Cbz-B3A** and identify and quantify any degradation products.
- Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life or retest period for the compound under the tested storage conditions.

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